molecular formula C19H16O4 B14260294 Dibenzyl penta-2,3-dienedioate CAS No. 214116-47-9

Dibenzyl penta-2,3-dienedioate

Cat. No.: B14260294
CAS No.: 214116-47-9
M. Wt: 308.3 g/mol
InChI Key: NEJUZSGJQQOQMP-UHFFFAOYSA-N
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Description

Dibenzyl penta-2,3-dienedioate: is an organic compound with the molecular formula C19H16O4. It is characterized by its unique structure, which includes two benzyl groups attached to a penta-2,3-dienedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl penta-2,3-dienedioate typically involves the esterification of penta-2,3-dienedioic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl penta-2,3-dienedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemistry: Dibenzyl penta-2,3-dienedioate is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions .

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential as a precursor for bioactive compounds makes it a subject of interest in medicinal chemistry .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its reactivity and structural features make it valuable for creating advanced materials .

Mechanism of Action

The mechanism of action of dibenzyl penta-2,3-dienedioate involves its interaction with various molecular targets. The compound can undergo chemical transformations that lead to the formation of reactive intermediates, which can then interact with biological molecules or other chemical entities. These interactions can result in the modulation of biological pathways or the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Dibenzyl penta-2,3-dienedioate is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

214116-47-9

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H16O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-13H,14-15H2

InChI Key

NEJUZSGJQQOQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=C=CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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